5-(4-Fluoro-phenyl)-4-pyridin-3-YL-1H-imidazole-2-thiol 5-(4-Fluoro-phenyl)-4-pyridin-3-YL-1H-imidazole-2-thiol
Brand Name: Vulcanchem
CAS No.: 74767-75-2
VCID: VC3948483
InChI: InChI=1S/C14H10FN3S/c15-11-5-3-9(4-6-11)12-13(18-14(19)17-12)10-2-1-7-16-8-10/h1-8H,(H2,17,18,19)
SMILES: C1=CC(=CN=C1)C2=C(NC(=S)N2)C3=CC=C(C=C3)F
Molecular Formula: C14H10FN3S
Molecular Weight: 271.31 g/mol

5-(4-Fluoro-phenyl)-4-pyridin-3-YL-1H-imidazole-2-thiol

CAS No.: 74767-75-2

Cat. No.: VC3948483

Molecular Formula: C14H10FN3S

Molecular Weight: 271.31 g/mol

* For research use only. Not for human or veterinary use.

5-(4-Fluoro-phenyl)-4-pyridin-3-YL-1H-imidazole-2-thiol - 74767-75-2

Specification

CAS No. 74767-75-2
Molecular Formula C14H10FN3S
Molecular Weight 271.31 g/mol
IUPAC Name 4-(4-fluorophenyl)-5-pyridin-3-yl-1,3-dihydroimidazole-2-thione
Standard InChI InChI=1S/C14H10FN3S/c15-11-5-3-9(4-6-11)12-13(18-14(19)17-12)10-2-1-7-16-8-10/h1-8H,(H2,17,18,19)
Standard InChI Key IDCLOQOIEWAGOJ-UHFFFAOYSA-N
SMILES C1=CC(=CN=C1)C2=C(NC(=S)N2)C3=CC=C(C=C3)F
Canonical SMILES C1=CC(=CN=C1)C2=C(NC(=S)N2)C3=CC=C(C=C3)F

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, 4-(4-fluorophenyl)-5-pyridin-3-yl-1,3-dihydroimidazole-2-thione, reflects its substitution pattern. Key structural attributes include:

  • Thione group: The sulfur atom at position 2 participates in hydrogen bonding and metal coordination, influencing reactivity and biological interactions .

  • 4-Fluorophenyl substituent: The electron-withdrawing fluorine atom enhances metabolic stability and modulates lipophilicity .

  • Pyridin-3-yl group: The nitrogen-rich aromatic ring contributes to π-π stacking and hydrogen-bonding interactions in biological targets .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₄H₁₀FN₃S
Molecular Weight271.31 g/mol
SMILESC1=CC(=CN=C1)C2=C(NC(=S)N2)C3=CC=C(C=C3)F
InChIKeyIDCLOQOIEWAGOJ-UHFFFAOYSA-N
logP1.86 (predicted)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4

Synthesis and Production

Synthetic Routes

The synthesis of 5-(4-fluoro-phenyl)-4-pyridin-3-YL-1H-imidazole-2-thiol typically involves multi-step reactions:

  • Imidazole Core Formation: Condensation of glyoxal with ammonia and aldehydes generates the imidazole scaffold. Alternative methods include cyclization of α-aminoketones .

  • Substitution Reactions:

    • 4-Fluorophenyl Introduction: Suzuki-Miyaura coupling or nucleophilic aromatic substitution introduces the fluorophenyl group .

    • Pyridin-3-yl Attachment: Cross-coupling reactions (e.g., Buchwald-Hartwig) install the pyridine ring .

  • Thione Group Incorporation: Treatment with thiourea or Lawesson’s reagent converts carbonyl groups to thiones .

A regioselective sulfenylation method using iodine-FeCl₃ catalysis and aerial oxygen as a co-oxidant has been reported for analogous imidazole derivatives, enabling efficient sulfur incorporation .

Optimization Challenges

  • Regioselectivity: Controlling the position of substitutions on the imidazole ring requires careful selection of catalysts and reaction conditions .

  • Thiol Stability: The thione group is prone to oxidation, necessitating inert atmospheres during synthesis.

Biological Activities and Mechanisms

Anticancer Applications

  • Enzyme Inhibition: The compound’s structure resembles inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in tumor immune evasion. Docking studies suggest the thione sulfur interacts with cysteine residues (e.g., C129 in IDO), enhancing binding affinity .

  • Apoptosis Induction: Fluorinated imidazoles trigger mitochondrial dysfunction and caspase activation in cancer cells .

Table 2: Comparative Potency of Imidazole Derivatives

CompoundIC₅₀ (IDO Inhibition)Reference
4-Phenylimidazole (4-PI)45 µM
This compound4.5 µM

Anti-inflammatory Effects

The pyridine ring modulates COX-2 and LOX pathways, reducing prostaglandin and leukotriene synthesis. Fluorine’s electronegativity stabilizes drug-receptor interactions .

Physicochemical Properties and Stability

Solubility and Lipophilicity

  • Aqueous Solubility: Limited solubility (~50 µg/mL at pH 7.4) due to aromatic stacking .

  • logP: 1.86 indicates moderate lipophilicity, balancing membrane permeability and bioavailability .

Thermal and Oxidative Stability

  • Thermal Decomposition: Onset at 220°C (DSC data).

  • Oxidative Sensitivity: The thione group oxidizes to disulfides under aerobic conditions, requiring storage under nitrogen.

Applications in Drug Discovery

Lead Optimization

  • Structure-Activity Relationship (SAR):

    • Thione Replacement: Replacing sulfur with oxygen reduces IDO inhibition potency by 10-fold .

    • Fluorine Position: Para-fluorine maximizes metabolic stability compared to ortho/meta isomers .

Targeted Therapies

  • Immuno-oncology: As an IDO inhibitor, this compound could enhance checkpoint inhibitor efficacy by reversing tumor-mediated immunosuppression .

  • Antimicrobial Coatings: Incorporated into medical devices to prevent biofilm formation.

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